molecular formula C19H25N3O2S B5310734 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol

Cat. No. B5310734
M. Wt: 359.5 g/mol
InChI Key: NRBSKFXNDFQABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has also been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. However, there are also some limitations to its use. For example, the compound is relatively unstable and may degrade over time. In addition, it may be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol. One area of research could focus on the development of more stable and efficient synthesis methods for the compound. Another area of research could focus on the development of new applications for the compound, such as in the treatment of other diseases or as a potential drug delivery system. Finally, further studies could be conducted to better understand the mechanism of action of the compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol involves a multi-step process. The first step involves the reaction of 2-benzyl-4-chlorothiazole with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with N,N-dimethylformamide dimethyl acetal to form the intermediate compound. The final step involves the reaction of the intermediate with piperidine in the presence of a catalyst to form 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol.

Scientific Research Applications

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also shown potential as an anti-inflammatory agent, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21(2)13-19(24)9-6-10-22(14-19)18(23)16-12-25-17(20-16)11-15-7-4-3-5-8-15/h3-5,7-8,12,24H,6,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBSKFXNDFQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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